
3-Chloro-2-fluorobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and the benzene ring is further substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluorobenzaldehyde oxime can be synthesized through the reaction of 3-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and is carried out under reflux conditions. The general reaction scheme is as follows:
3-Chloro-2-fluorobenzaldehyde+Hydroxylamine hydrochloride→3-Chloro-2-fluorobenzaldehyde oxime+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-fluorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzaldehyde oximes with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-fluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-2-fluorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions or act as a ligand in coordination chemistry. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluorobenzaldehyde: The parent compound without the oxime group.
2-Chloro-3-fluorobenzaldehyde oxime: An isomer with different positions of chlorine and fluorine.
4-Chloro-2-fluorobenzaldehyde oxime: Another isomer with different substitution patterns.
Uniqueness
3-Chloro-2-fluorobenzaldehyde oxime is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers.
Eigenschaften
Molekularformel |
C7H5ClFNO |
|---|---|
Molekulargewicht |
173.57 g/mol |
IUPAC-Name |
(NE)-N-[(3-chloro-2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |
InChI-Schlüssel |
DVVQELKQJJTHIY-ONNFQVAWSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)F)/C=N/O |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)F)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)


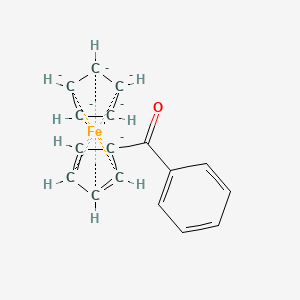

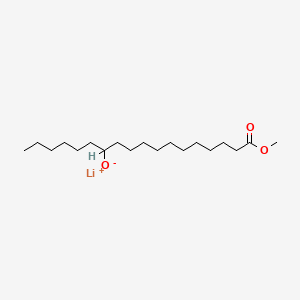
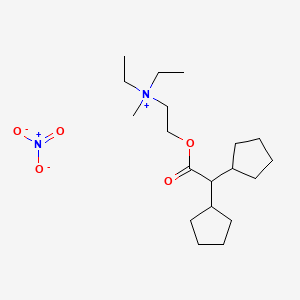
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)
![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

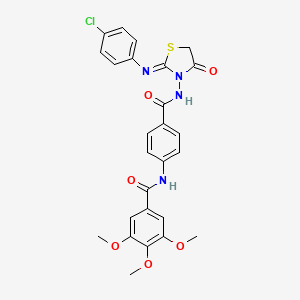
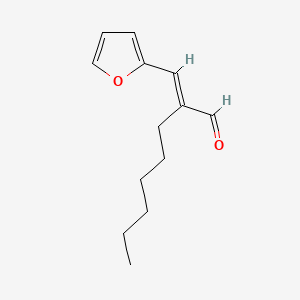
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
